molecular formula C7H16ClN3O B1377320 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride CAS No. 1384429-89-3

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

Cat. No. B1377320
CAS RN: 1384429-89-3
M. Wt: 193.67 g/mol
InChI Key: KUEJDUONMUMJIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is C7H15N3O.2ClH . The InChI code is 1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 230.14 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Evaluation as Potential Anticancer Agents

A series of compounds were synthesized, involving protocols that likely use related chemistry to 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. These compounds were evaluated for their potential as anticancer agents against the oestrogen-positive MCF-7 breast cancer cell line. Among them, certain derivatives exhibited notable cytotoxic effects, with one compound showing higher activity than cisplatin, a clinically employed anticancer drug. This suggests that derivatives of this compound might have applications in cancer treatment through mechanisms involving oxidative damage via a reactive oxygen species-mediated process (Butler et al., 2013).

Application in Heterocyclic Synthesis

The compound's chemistry has been explored for the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the reactivity of chloroacetylated β-enamino compounds, potentially involving similar chemical structures, was studied for the synthesis of polyfunctionalized heterocyclic compounds. This research underscores the compound's utility in synthesizing a broad range of biologically active molecules (Braibante et al., 2002).

Antimicrobial Studies

In the quest for new antimicrobial agents, derivatives of this compound have been synthesized and tested against various microbial strains. Although one study specifically synthesized a related compound and found it inactive against tested organisms, this research path is vital for discovering novel antimicrobial agents. The exploration of such compounds might lead to the development of new treatments for resistant microbial infections (Ovonramwen et al., 2021).

Electrogenic Chemiluminescence for Analytical Applications

The compound's derivatives have been employed as reagents in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is significant for the sensitive and selective determination of carboxylic acids and amines, offering a mild and efficient method for analyzing biological and environmental samples. Such applications highlight the compound's versatility and its potential in analytical chemistry for sensitive detection methods (Morita & Konishi, 2002).

Biodegradable Polymer Research

Research into biodegradable polymers has also leveraged compounds related to this compound. Specifically, polymers containing peptide linkages synthesized from amino acids suggest potential agricultural or biomedical applications due to their enzymatic hydrolysis properties. This indicates the role of such compounds in creating environmentally friendly and medically relevant materials (Fan et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-amino-N-ethylpyrrolidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-4-3-6(8)5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEJDUONMUMJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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